2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
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Overview
Description
2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzoxazole ring, and a dinitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the condensation of 4-bromophenylamine with salicylic acid under acidic conditions. The resulting intermediate is then reacted with 4,6-dinitrophenol in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the dinitrophenol moiety may uncouple oxidative phosphorylation in mitochondria, leading to increased metabolic rates and potential cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
2,4-Dibromo-3,6-dimethyl-phenylamine: Another brominated aromatic compound with different functional groups.
Uniqueness
2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of a bromophenyl group, a benzoxazole ring, and a dinitrophenol moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C20H11BrN4O6 |
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Molecular Weight |
483.2 g/mol |
IUPAC Name |
2-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C20H11BrN4O6/c21-13-3-1-11(2-4-13)20-23-16-8-14(5-6-18(16)31-20)22-10-12-7-15(24(27)28)9-17(19(12)26)25(29)30/h1-10,26H |
InChI Key |
BHYFHYKZKQTAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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